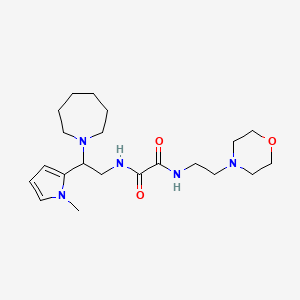![molecular formula C9H9ClO3S B2574289 Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate CAS No. 851340-07-3](/img/structure/B2574289.png)
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, for instance, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetate: Contains a fluoroacetyl group.
Methyl 2-[5-(2-iodoacetyl)thiophen-2-yl]acetate: Contains an iodoacetyl group.
Uniqueness
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPMPWJBAEHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)
![methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2574210.png)

![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)
![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2574229.png)
